3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
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Overview
Description
3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a unique heterocyclic compound that has potential applications in various fields such as drug chemistry, agrochemicals, and material science . It is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzymes related to cardiovascular diseases .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds involves various strategies using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was established by NMR and MS analysis . The crystal structure of a similar compound, C18H13AgN6O4, was determined to be monoclinic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were analyzed using NMR and MS . The synthesis involves the formation of a triazole ring, which is a key pharmacophore in these compounds .Scientific Research Applications
Applications in Agriculture and Medicine
3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives play a crucial role in the production of agricultural and medical products. These derivatives have been used extensively in creating plant protection products, including insecticides, fungicides, plant growth regulators, and retardants. The versatility of these compounds extends to the pharmaceutical industry, where they are instrumental in developing drugs with antimicrobial effects and cardiological benefits. For instance, compounds like furazonal and thiotriazoline, derived from this class, exhibit significant antimicrobial and anti-ischemic properties, respectively (Nazarov et al., 2021).
Synthesis and Physico-Chemical Properties
Recent research has also focused on the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, highlighting their potential in producing optical materials, antioxidants, and corrosion inhibitors. These studies aim to develop new, efficient methodologies for synthesizing 1,2,4-triazole-containing scaffolds, which are of great interest due to their broad application in drug discovery and materials science (Parchenko, 2019); (Nasri et al., 2021).
Advances in Therapeutic Applications
Further, the development of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives has been a subject of patent review, focusing on their diverse biological activities. This includes exploring their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Such research underscores the ongoing interest in triazoles as a foundation for new drug development, highlighting the need for sustainable synthesis methods that address emerging diseases and bacterial resistance (Ferreira et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
3-amino-4-(1,2,4-triazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNOTQAFLGSXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251915 |
Source
|
Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-00-1 |
Source
|
Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167627-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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